Cas no 2172629-24-0 (2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid)

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid
- 2172629-24-0
- 2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid
- EN300-1530703
-
- インチ: 1S/C28H26N2O5/c1-18(27(33)30-20-8-6-7-19(15-20)16-26(31)32)13-14-29-28(34)35-17-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-13,15,25H,14,16-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)/b18-13+
- InChIKey: KJESEDUHLWABOU-QGOAFFKASA-N
- ほほえんだ: O(C(NC/C=C(\C)/C(NC1=CC=CC(CC(=O)O)=C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530703-2.5g |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1530703-0.05g |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1530703-1.0g |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1530703-50mg |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530703-10.0g |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1530703-100mg |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1530703-2500mg |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1530703-0.1g |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1530703-5.0g |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1530703-1000mg |
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]phenyl}acetic acid |
2172629-24-0 | 1000mg |
$3368.0 | 2023-09-26 |
2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acidに関する追加情報
Compound 2172629-24-0: A Comprehensive Overview of 2-{3-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic Acid
The compound with CAS number 2172629-24-0, known as 2-{3-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butenamide moiety, and an acetic acid functional group. These structural features make it a valuable component in the synthesis of advanced materials and bioactive compounds.
The Fmoc group, derived from fluorene, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests its role in controlling the reactivity and stability of the molecule during synthesis. The butenamide moiety adds flexibility and potential for further functionalization, while the acetic acid group provides acidic properties that can be exploited in various chemical reactions. Together, these elements contribute to the compound's versatility and make it a promising candidate for applications in drug delivery systems and catalytic processes.
Recent studies have highlighted the importance of such compounds in the development of bioconjugates and dendrimers, which are used in targeted drug delivery. The ability to modify the molecule's surface chemistry allows for enhanced biocompatibility and specificity, making it ideal for use in nanomedicine. Additionally, its structural complexity makes it a valuable tool in the study of enzyme kinetics and protein interactions.
In terms of synthesis, this compound is typically prepared through a multi-step process involving Palladium-catalyzed cross-coupling reactions, which are highly efficient and selective. The use of such catalytic methods ensures high yields and purity, making it suitable for large-scale production. Furthermore, advancements in green chemistry have enabled the development of more environmentally friendly synthesis pathways for this compound, aligning with current sustainability goals.
The application of this compound extends beyond traditional chemical synthesis. Its unique properties make it a candidate for use in biosensors, where its ability to interact with specific biomolecules can be leveraged for diagnostic purposes. Additionally, its role as an intermediate in the synthesis of more complex molecules has been explored in recent research, particularly in the context of developing novel antibiotics and anticancer agents.
In conclusion, CAS number 2172629-24-0 represents a cutting-edge compound with multifaceted applications across various scientific disciplines. Its intricate structure and functional groups position it as a key player in modern chemical research and development. As advancements continue to be made in synthetic methodologies and material science, this compound is poised to play an increasingly important role in shaping future innovations.
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